3-Methoxypyrazine-2-carbaldehyde
Overview
Description
3-Methoxypyrazine-2-carbaldehyde is a useful research compound. Its molecular formula is C6H6N2O2 and its molecular weight is 138.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical Properties and Proton Transfer
- Photophysical Phenomena : Research on similar molecules, such as 1-hydroxypyrene-2-carbaldehyde (HP) and 1-methoxypyrene-2-carbaldehyde (MP), has revealed unique photophysical properties. These compounds, despite their similar geometric conformations, exhibit different photophysical behaviors upon excitation. For example, HP shows an unusual non-fluorescent property due to an ultrafast excited state intramolecular proton transfer process (Yin et al., 2016).
Wine Aroma Components
- Aroma Components in Wines : Methoxypyrazines, including 3-alkyl-2-methoxypyrazines which are structurally related to 3-Methoxypyrazine-2-carbaldehyde, are crucial aroma components in certain wines like Sauvignon Blanc. They contribute significantly to the vegetative character of these wines. Sensitive quantification techniques using chromatography-mass spectrometry have been developed for these compounds in wines (Alberts et al., 2016).
Effect on Wine Quality
- Influence on Wine Quality : The presence and concentration of 3-alkyl-2-methoxypyrazines, closely related to this compound, have a notable impact on wine quality. Studies have shown that various closure and packaging options can significantly affect the concentrations of these compounds during wine aging, thus influencing the overall wine sensory experience (Blake et al., 2009).
Viticultural and Enological Influence
- Viticulture and Enology : The levels of methoxypyrazines in grapes, musts, and wines are influenced by various factors, including viticultural practices, light exposure, grape maturation, and vinification processes. These compounds significantly contribute to the aroma and flavor of many vegetables and certain grape varietals (Sidhu et al., 2015).
Analytical Methods for Detection
- Analytical Detection in Wines : Advanced methods such as solid-phase microextraction and gas chromatography-mass spectrometry have been developed for the accurate quantification of 3-alkyl-2-methoxypyrazines in wines. These methods are crucial for analyzing the impact of these compounds on wine aroma and flavor (Lopez et al., 2011).
Biosynthesis in Grape Berries
- Biosynthesis Pathway in Grapes : The biosynthesis of methoxypyrazines in grape berries involves key enzymes like methyltransferases. These enzymes are responsible for the final steps in synthesizing compounds like 3-isobutyl-2-methoxypyrazine, which are related to this compound. This process significantly affects certain wine varieties’ flavor profiles (Dunlevy et al., 2013).
Influence of Environmental Factors
- Impact of Environmental Factors : The concentration of methoxypyrazines in wines, and potentially related compounds like this compound, is influenced by factors such as light exposure and temperature during bottle aging. This affects the sensory qualities of wines like Riesling and Cabernet Franc (Blake et al., 2010).
Biochemical Analysis
Biochemical Properties
Pyrazines, a group to which this compound belongs, are ubiquitous in nature and are biosynthesized by micro-organisms, insects, and plants . They exhibit a wide range of biological functions due to their great structural diversity .
Molecular Mechanism
Pyrazines are known to interact with various biomolecules and exert their effects at the molecular level .
Metabolic Pathways
Pyrazines are known to be involved in various metabolic pathways .
Properties
IUPAC Name |
3-methoxypyrazine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-6-5(4-9)7-2-3-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNNCWQBJSXORO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60579085 | |
Record name | 3-Methoxypyrazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63874-90-8 | |
Record name | 3-Methoxypyrazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxypyrazine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 3-methoxypyrazine-2-carbaldehyde 2,4-dinitrophenylhydrazone?
A1: The compound crystallizes in the monoclinic system with the space group P21/c. Its unit cell dimensions are a=7.1026 Å, b=9.404 Å, c=21.372 Å, and β=108.246° []. The crystal structure was refined to an R-factor of 0.087 [].
Q2: Are there any specific structural features observed in the crystallized form of this compound 2,4-dinitrophenylhydrazone?
A2: Yes, a key structural feature is that all the atoms of the phenylhydrazone moiety, along with the methoxy methyl group and the oxygen atoms of the nitro group, lie within the same plane [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.